molecular formula C18H17N3O5S3 B2491834 N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-4-tosylbutanamide CAS No. 941987-10-6

N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-4-tosylbutanamide

Cat. No.: B2491834
CAS No.: 941987-10-6
M. Wt: 451.53
InChI Key: RLQUMKJDTPYIAJ-UHFFFAOYSA-N
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Description

N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-4-tosylbutanamide is a complex organic compound that features a thiazole ring, a nitrothiophene moiety, and a tosyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-4-tosylbutanamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic conditions.

Next, the nitrothiophene moiety is introduced through a nitration reaction, where thiophene is treated with a nitrating agent such as nitric acid in the presence of sulfuric acid. The tosyl group is then added via a sulfonation reaction, where the intermediate compound is treated with tosyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-4-tosylbutanamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imines or enamines.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH), various nucleophiles.

    Condensation: Aldehydes or ketones, acid or base catalysts.

Major Products Formed

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted derivatives.

    Condensation: Formation of imines or enamines.

Scientific Research Applications

N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-4-tosylbutanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used in studies to understand the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-4-tosylbutanamide involves its interaction with specific molecular targets. The nitrothiophene moiety can undergo redox reactions, generating reactive oxygen species that can damage cellular components. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The tosyl group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Similar structure but with a bromophenyl group instead of a nitrothiophene moiety.

    4-Nitro-N-(4-thiophen-2-yl-thiazol-2-yl)-benzamide: Similar structure but with a benzamide group instead of a tosylbutanamide group.

Uniqueness

N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-4-tosylbutanamide is unique due to the combination of its nitrothiophene, thiazole, and tosyl groups

Properties

IUPAC Name

4-(4-methylphenyl)sulfonyl-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5S3/c1-12-4-6-14(7-5-12)29(25,26)8-2-3-17(22)20-18-19-15(11-28-18)16-9-13(10-27-16)21(23)24/h4-7,9-11H,2-3,8H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLQUMKJDTPYIAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=CC(=CS3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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